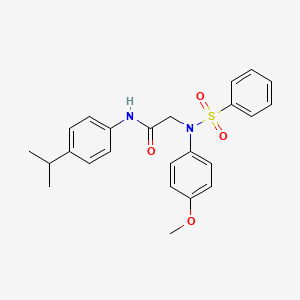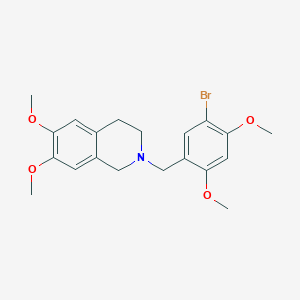![molecular formula C16H16BrN3OS B6009036 N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B6009036.png)
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide, also known as BMT-047, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of drug discovery. BMT-047 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide is not yet fully understood, but it is thought to act by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory properties, and potential neuroprotective effects. It has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, its small size and low molecular weight make it easy to work with in vitro experiments. However, one limitation of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several potential future directions for research on N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide. For example, further studies could investigate its potential as an anticancer agent, particularly in combination with other drugs. Additionally, studies could investigate its potential as a neuroprotective agent, with a focus on its antioxidant properties. Finally, further research could be done to fully understand the mechanism of action of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide, which could lead to the development of more potent and effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide involves several steps, including the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-bromo-6-methyl-2-pyridinamine to form the corresponding amide. Finally, the carbonothioyl group is added using carbon disulfide and potassium hydroxide.
Applications De Recherche Scientifique
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent. For example, one study found that N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide was able to inhibit the growth of cancer cells in vitro, suggesting that it could have potential as an anticancer agent. Other studies have investigated its potential as an anti-inflammatory agent, with promising results.
Propriétés
IUPAC Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3OS/c1-9-4-5-12(10(2)8-9)15(21)20-16(22)19-14-7-6-13(17)11(3)18-14/h4-8H,1-3H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDPWUWFAWUZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B6008953.png)
![4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6008955.png)
![4-chloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6008959.png)
![4-(1-piperidinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B6008980.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6008991.png)


![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6009010.png)
![2-[4-(4-isobutylbenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6009018.png)
![2-thiophenecarbaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6009024.png)
![1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6009030.png)
![3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B6009037.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B6009045.png)
![7-(2-cyclohexylethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6009056.png)